2-{8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(8-methoxy-3-phenylpyrazolo[4,3-c]quinolin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3/c1-33-20-10-8-18(9-11-20)15-29-25(32)17-31-27-22-14-21(34-2)12-13-24(22)28-16-23(27)26(30-31)19-6-4-3-5-7-19/h3-14,16H,15,17H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXLFZPQAKYJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide is a member of the pyrazoloquinoline class, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent and a protein tyrosine kinase inhibitor. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves several key steps, including the condensation of substituted hydrazines with appropriate quinoline derivatives. The synthetic pathways are crucial for obtaining high yields and purity, which are necessary for biological evaluations.
Antitumor Properties
Research indicates that pyrazoloquinoline derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that related compounds can inhibit growth in breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .
Table 1: Cytotoxic Activity of Pyrazoloquinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2a | MCF-7 | 3.79 | Induction of apoptosis |
| 2b | MDA-MB-231 | 12.50 | Caspase activation |
| 3b | MCF-10A | >100 | Selective toxicity to cancer cells |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of protein tyrosine kinases (PTKs), which play a pivotal role in signaling pathways that regulate cell proliferation and survival. The binding affinity of the compound to these kinases is influenced by its structural conformation, allowing it to modulate their activity effectively.
Other Biological Activities
Beyond its antitumor properties, the compound may also exhibit antimicrobial and antiviral activities. Compounds in the pyrazoloquinoline class have shown promise against various pathogens, indicating a broader therapeutic potential .
Case Studies
A notable case study involved testing the efficacy of related pyrazoloquinoline derivatives against a panel of cancer cell lines. The study demonstrated that these compounds not only inhibited cell growth but also induced apoptosis through caspase pathways. This suggests that they could serve as lead compounds for further drug development aimed at treating malignancies .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves several key steps, including refluxing in organic solvents such as dimethylformamide (DMF) and purification through crystallization or chromatography. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm its molecular structure and purity.
Antitumor Activity
Recent studies indicate that 2-{8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide exhibits significant antitumor properties. Research has demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, in vitro assays have shown that this compound can inhibit the growth of breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction.
Protein Tyrosine Kinase Inhibition
This compound has also been investigated for its role as a protein tyrosine kinase inhibitor. Protein tyrosine kinases are critical in regulating cellular processes such as growth, differentiation, and metabolism. Inhibitors of these kinases are valuable in cancer therapy. Studies have reported that this compound can effectively inhibit specific kinase activities, leading to reduced tumor growth in preclinical models .
Case Studies
Several studies have documented the efficacy of this compound:
- Study on Breast Cancer Cells : A study published in a peer-reviewed journal reported that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers compared to untreated controls.
- In Vivo Tumor Models : In animal models, administration of this compound led to a marked reduction in tumor size and weight, demonstrating its potential for therapeutic applications in oncology .
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The pyrazolo[4,3-c]quinoline core distinguishes the target compound from analogs with pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine, or quinazolinone backbones. Key differences include:
*Estimated based on structural analysis.
Key Observations :
- Substituent Effects : Methoxy groups (e.g., 4-OCH₃ in the target and compound 4c ) improve solubility but may reduce metabolic stability .
Acetamide Functionalization
- Compound 4c (): Synthesized via nucleophilic substitution of a pyrazolo-pyridinone with 4-methoxyphenyl acetamide in DMF using K₂CO₃. Yield and purity were confirmed via IR (C=O at 1682 cm⁻¹) and NMR .
- Example 83 (): Employed Suzuki-Miyaura coupling with a boronate ester, highlighting the versatility of palladium catalysis in introducing aryl groups .
N-Alkylation Strategies
- : N-substituted pyrazolo[3,4-d]pyrimidines were synthesized using α-chloroacetamides, suggesting similar methods could alkylate the target compound’s pyrazoloquinoline core .
Physicochemical and Spectral Properties
Notes:
Preparation Methods
Friedländer Condensation
The Friedländer reaction is a classical approach for constructing quinoline derivatives. For pyrazoloquinolines, this method involves condensing 2-aminobenzaldehyde derivatives with pyrazolone precursors. For example, ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate reacts with substituted hydrazines under acidic conditions to form the pyrazole ring fused to the quinoline system. Key parameters include:
-
Reagents : Acetic acid or polyphosphoric acid (PPA) as catalysts.
-
Temperature : 80–120°C under reflux.
This method is favored for its regioselectivity but requires precise control over stoichiometry to avoid byproducts.
Niementowski Reaction
The Niementowski reaction employs anthranilic acid and ketones to form 4-hydroxyquinolines, which are subsequently functionalized. Anthranilic acid 23 reacts with pyrazolone 5 in the presence of anhydrous sodium acetate to yield 4-hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline. For the target compound, modifications include substituting the methyl group with phenyl and introducing methoxy groups at position 8.
Pfitzinger Synthesis
The Pfitzinger method uses isatin derivatives 50 , which undergo ring-opening in basic conditions to form keto-acids 51 . These intermediates condense with aldehydes or ketones to yield quinoline-4-carboxylic acids 52 , which are decarboxylated to the final core.
-
Conditions : NaOH (10%) at 80°C, followed by decarboxylation in HCl.
Functionalization of the Core Structure
Introduction of Methoxy and Phenyl Groups
The 8-methoxy and 3-phenyl substituents are introduced via electrophilic aromatic substitution or cross-coupling reactions:
-
Methoxy Group : Methoxylation at position 8 is achieved using O-methylation reagents like methyl iodide in the presence of K₂CO₃.
-
Phenyl Group : A Suzuki-Miyaura coupling attaches the phenyl group at position 3, employing Pd(PPh₃)₄ as a catalyst and aryl boronic acids.
| Reaction Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Methoxylation | CH₃I, K₂CO₃ | DMF, 60°C, 12h | 85% |
| Phenylation | PhB(OH)₂, Pd(PPh₃)₄ | Dioxane/H₂O, 100°C, 24h | 78% |
Installation of the Acetamide Side Chain
The N-[(4-methoxyphenyl)methyl]acetamide side chain is appended via a two-step process:
Activation of the Carboxylic Acid
The pyrazoloquinoline core is functionalized with a bromoacetamide group using bromoacetyl bromide in dichloromethane (DCM) with triethylamine as a base.
Coupling with 4-Methoxybenzylamine
The bromoacetamide intermediate reacts with 4-methoxybenzylamine in the presence of Hünig’s base (DIPEA) and a coupling agent like HATU.
Purification and Characterization
Purification Techniques
Analytical Validation
-
NMR : δ 3.8–4.0 ppm (methoxy protons), δ 6.5–8.5 ppm (aromatic protons).
-
HPLC : Retention time 12.3 min (C18 column, 70% acetonitrile).
Comparative Analysis of Synthetic Routes
Industrial-Scale Production Considerations
Q & A
Q. What are the critical steps for optimizing the synthesis yield of this compound?
The synthesis of pyrazoloquinoline derivatives like this compound typically involves:
- Cyclization reactions under reflux conditions with catalysts (e.g., Lewis acids) to form the pyrazolo[4,3-c]quinoline core .
- Coupling reactions to attach the 4-methoxybenzylacetamide moiety, requiring precise temperature control (60–80°C) and anhydrous solvents like DMF or THF .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .
Key variables: Catalyst choice (e.g., Pd(OAc)₂ for cross-coupling), reaction time (12–24 hours), and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of analytical techniques:
- ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy groups at C8 and C4-phenyl) and acetamide linkage .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H]⁺ for C₂₈H₂₄N₃O₃⁺) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, if single crystals are obtainable .
Q. What in vitro assays are suitable for initial biological screening?
- Enzyme inhibition assays : Test against kinases or phosphatases due to structural similarity to known pyrazoloquinoline inhibitors .
- Receptor binding studies : Use fluorescence polarization or SPR to evaluate interactions with GPCRs or nuclear receptors .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
Advanced Research Questions
Q. How can researchers identify the compound’s primary biological target?
- Chemoproteomics : Use affinity-based probes (e.g., biotinylated analogs) to pull down interacting proteins from cell lysates .
- Molecular docking : Screen against protein databases (PDB) to predict binding sites on kinases or DNA-interacting enzymes .
- CRISPR-Cas9 knockout screens : Identify gene clusters whose deletion reduces compound efficacy .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products .
- Orthogonal validation : Confirm results using unrelated methods (e.g., Western blot after qPCR) .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Substituent variation : Replace methoxy groups with halogens (F, Cl) or alkyl chains to modulate lipophilicity .
- Scaffold hopping : Synthesize analogs with pyrazolo[3,4-d]pyrimidine or triazolo[4,3-a]quinoline cores to compare activity .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) using CoMFA or CoMSIA .
Q. What methods assess the compound’s stability in physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 1–10) and monitor degradation via HPLC at 37°C .
- Plasma stability assays : Measure half-life in human or murine plasma using LC-MS/MS .
- Forced degradation studies : Expose to heat (60°C), light (UV-A), or oxidizing agents (H₂O₂) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
